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Protein Binding and Pharmacokinetic Profile

Desvenlafaxine exhibits a low level of binding to plasma proteins. The quantitative data for its

pharmacokinetic parameters are summarized in the table below.

Parameter Value Citation

Plasma Protein Binding 30% (concentration-independent) [1] [2] [3]

Bioavailability ~80% [2] [4] [3]

Time to Peak Concentration (Tmax) ~7.5 hours [2]

Elimination Half-life ~11 hours [2] [4]

Volume of Distribution (Vd) 3.4 L/kg [2]

Primary Route of Elimination Urine (45% as unchanged drug) [2] [4]
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The low protein binding of desvenlafaxine has several direct implications for its behavior in the body and its

potential for interactions, which are critical in drug development and clinical use.

Predictable Free Drug Concentration: With only 30% of the drug bound to proteins, a high
proportion (70%) remains unbound and pharmacologically active [2]. This leads to a more linear and

predictable relationship between the dose administered and the therapeutic effect.
Reduced Protein-Binding Displacement Interactions: The risk of clinically significant interactions

due to displacement from protein-binding sites by other drugs (e.g., warfarin) is low. Even if displaced,
the increase in free fraction of a low-binding drug like desvenlafaxine is not substantial enough to

cause a meaningful shift in pharmacological effect or toxicity [5] [6].
Minimal Impact on CYP Enzymes and P-gp: Desvenlafaxine is primarily metabolized by UGT

enzymes and to a minor extent by CYP3A4, but it does not significantly inhibit or induce major
cytochrome P450 enzymes or the P-glycoprotein (P-gp) transporter [2] [7] [5]. This contributes to its

low potential for pharmacokinetic drug-drug interactions.

The relationship between desvenlafaxine's low protein binding and its overall drug interaction profile is

illustrated below.
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Experimental Assessment of Interaction Potential

The evaluation of desvenlafaxine's drug interaction potential followed a systematic process in accordance

with regulatory guidance [5] [6]. Key methodologies from development studies are summarized below.
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Study Focus
Experimental
System

Key Findings

Cytochrome P450
(CYP) Inhibition

Human liver

microsomes [7]

Little to no reversible inhibition of CYP1A2, 2A6, 2C8,

2C9, 2C19, 2D6, and 3A4 (IC50 >100 µM). No
mechanism-based inhibition observed [7] [5].

P-glycoprotein
(P-gp) Interaction

Caco-2 cell
monolayers [7] [5] [6]

Not a P-gp substrate (efflux ratio <2). Weak inhibitor of P-
gp (IC50 >250 µM) [7] [5] [6].

Clinical DDI
Studies

Open-label studies in
healthy subjects [5]

[6]

Coadministration had minimal effect on CYP2D6/3A4
substrates. Weak interaction when desvenlafaxine was

coadministered with ketoconazole (a strong CYP3A4
inhibitor) [5] [6].

Summary

Desvenlafaxine's low (30%) plasma protein binding is a defining characteristic that contributes to a

favorable and predictable clinical profile. This property, combined with its minimal inhibition of major

metabolic enzymes and transporters, results in a low potential for pharmacokinetic drug-drug interactions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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